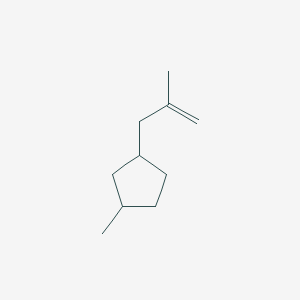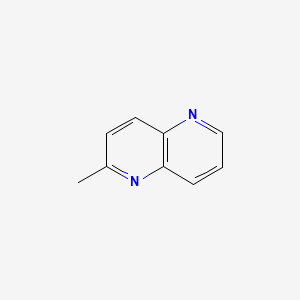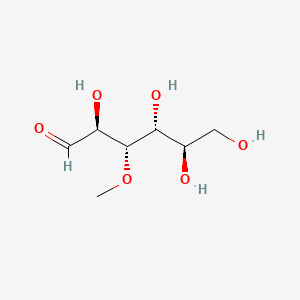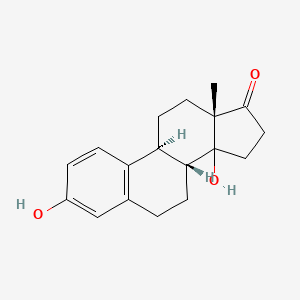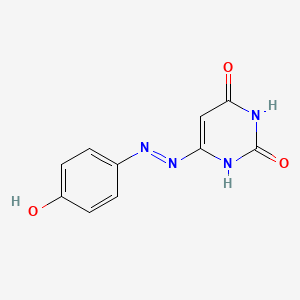
Hydroxyphenylazouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inhibitor of DNA replication in gram-positive bacteria.
Aplicaciones Científicas De Investigación
DNA Replication Inhibition in Bacteria
Hydroxyphenylazouracil (HPUra) has been identified as a reversible and selective inhibitor of semi-conservative DNA replication in bacteria like Bacillus subtilis and other Gram-positive bacteria. Notably, it differentially affects repair and semi-conservative synthesis, indicating its specificity in bacterial DNA processes (Brown, 1971).
Impact on Bacteriophage DNA Synthesis
Research has shown that HPUra does not prevent, but can reduce the rate of, replication of the uracil-containing DNA phage PBS2 in Bacillus subtilis. This suggests a potential role for HPUra in studying phage DNA replication processes (Price & Fogt, 1973).
Relationship with DNA Replication and Bacterial Sporulation
HPUra has been used to explore the relationship between DNA replication and the induction of sporulation in Bacillus subtilis. The findings from these studies contribute to our understanding of bacterial life cycle processes and DNA replication mechanisms (Dunn et al., 1978).
Mechanisms of Action and Resistance
Studies have delved into the mechanisms by which HPUra inhibits DNA replication, particularly focusing on its interaction with deoxyguanosine nucleotides in Gram-positive bacteria. Additionally, research has shed light on the development of bacterial resistance to HPUra, particularly in relation to DNA polymerase III, emphasizing the drug's impact on bacterial polymerases (Cozzarelli & Low, 1973).
Laboratory and Clinical Studies in Cancer Research
While HPUra has been extensively studied for its role in bacterial DNA replication, similar compounds like hydroxyurea have been evaluated in the context of cancer research. Hydroxyurea has been used as a potential treatment for various cancers, offering insights into the broader implications of HPUra and related compounds in medical research (Singh & Xu, 2016).
Propiedades
| 29050-86-0 | |
Fórmula molecular |
C10H8N4O3 |
Peso molecular |
232.2 g/mol |
Nombre IUPAC |
6-[(4-hydroxyphenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O3/c15-7-3-1-6(2-4-7)13-14-8-5-9(16)12-10(17)11-8/h1-5,15H,(H2,11,12,16,17) |
Clave InChI |
WFCXSZSLXQJFDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=O)NC(=O)N2)O |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=O)NC(=O)N2)O |
| 29050-86-0 | |
Sinónimos |
6-(4-Hydroxyphenylazo)uracil Hydroxyphenylazouracil |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


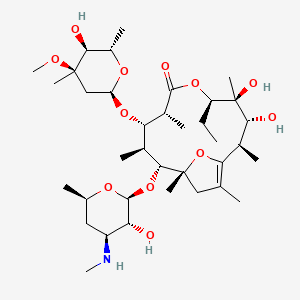
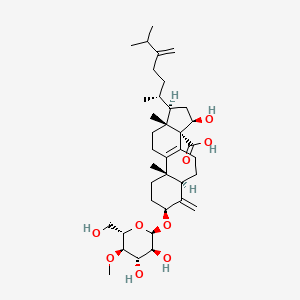
![2-[(6-Aminopurin-7-yl)methoxy]ethanol](/img/structure/B1205020.png)
![1-[(1S,2S,5R)-5-(hydroxymethyl)-2-bicyclo[3.1.0]hex-3-enyl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B1205022.png)
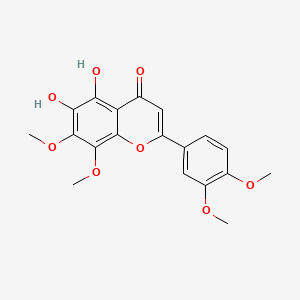
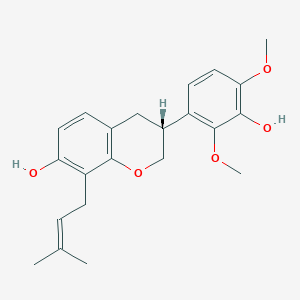
![2-[(6-chloro-2-oxo-4-propyl-1-benzopyran-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1205027.png)
![N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine](/img/structure/B1205032.png)
![N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide](/img/structure/B1205034.png)
![N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1205035.png)
